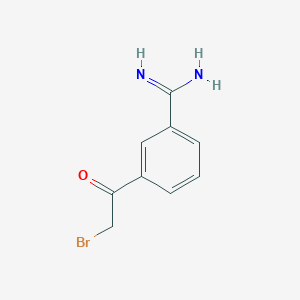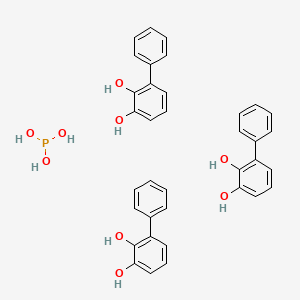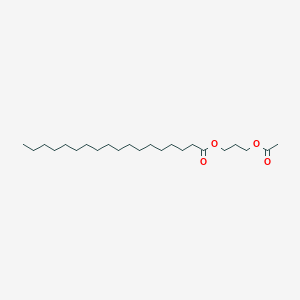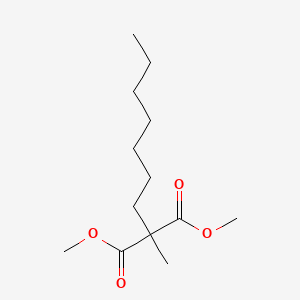
3-(Bromoacetyl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromoacetyl)benzene-1-carboximidamide is an organic compound that features a benzene ring substituted with a bromoacetyl group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is a free radical reaction . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromoacetyl)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Bromoacetyl)benzene-1-carboximidamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Bromoacetyl)benzene-1-carboximidamide involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but with a coumarin ring instead of a benzene ring.
Bromoacetylbenzene: Lacks the carboximidamide group, making it less versatile in certain reactions.
Uniqueness
3-(Bromoacetyl)benzene-1-carboximidamide is unique due to the presence of both the bromoacetyl and carboximidamide groups, which allow it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
92132-71-3 |
|---|---|
Fórmula molecular |
C9H9BrN2O |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H9BrN2O/c10-5-8(13)6-2-1-3-7(4-6)9(11)12/h1-4H,5H2,(H3,11,12) |
Clave InChI |
INCVVDDWCPHUHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=N)N)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)




![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)


